molecular formula C16H20N8 B6474051 N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640962-03-2

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B6474051
CAS No.: 2640962-03-2
M. Wt: 324.38 g/mol
InChI Key: YSEOXIMJYCSLCL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperazine and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine interacts with various enzymes and proteins. It has been found to have significant inhibitory activity against CDK2 . This interaction is crucial in its role as a potential cancer treatment.

Cellular Effects

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to have significant inhibitory activity against CDK2 .

Temporal Effects in Laboratory Settings

It has shown significant inhibitory activity against CDK2 .

Dosage Effects in Animal Models

It has shown significant inhibitory activity against CDK2 .

Metabolic Pathways

It has shown significant inhibitory activity against CDK2 .

Transport and Distribution

It has shown significant inhibitory activity against CDK2 .

Subcellular Localization

It has shown significant inhibitory activity against CDK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound exhibits promising properties as a kinase inhibitor , particularly against AXL and c-MET kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression and metastasis. Inhibiting these kinases can potentially lead to therapeutic benefits in treating various cancers.

Case Study: AXL and c-MET Kinase Inhibition

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound in focus, can selectively inhibit AXL and c-MET kinases. This inhibition can disrupt the signaling pathways that allow cancer cells to proliferate and spread. The specificity of these inhibitors makes them attractive candidates for targeted cancer therapies .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer activity . Compounds based on this structure have been shown to induce apoptosis in cancer cells, making them valuable in the development of new anticancer agents.

Case Study: Induction of Apoptosis

A study indicated that compounds similar to N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine can significantly increase apoptosis rates in HCT116 colorectal cancer cells. The results demonstrated a 41.55% increase in early and late apoptosis compared to control groups . This highlights the potential of such compounds in developing effective cancer therapies.

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Activity

In a comparative study, various pyrazolo derivatives were tested against common pathogens. The results showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging studies suggest that compounds featuring the pyrazolo[1,5-a]pyrimidine structure may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

In vitro studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to their ability to modulate signaling pathways involved in cell survival .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that highlight its structural complexity and potential for modification.

Synthesis Overview

The synthesis typically involves coupling reactions between various pyrazole derivatives and piperazine-based structures under controlled conditions to yield high-purity products suitable for further biological testing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features that allow for versatile chemical modifications and its potent biological activities. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .

Biological Activity

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines a pyrimidine core with a pyrazolo[1,5-a]pyridine moiety and a piperazine ring. The synthesis typically involves multiple steps including the formation of the pyrazole and subsequent coupling reactions to introduce the piperazine and pyrimidine units. Recent studies have highlighted efficient synthetic routes that yield high purity products suitable for biological testing .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and cancer metabolism. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may disrupt the mTOR signaling pathway, leading to apoptosis in cancer cells. Docking studies suggest that N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine binds effectively to target proteins involved in these pathways, enhancing its potential as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of pyrazolo-pyrimidine derivatives in preclinical models:

  • Study on L1210 Leukemia Cells : A series of N4-substituted pyrazolo[3,4-d]pyrimidines demonstrated moderate to very good growth inhibitory activities against cultured L1210 leukemia cells. The most active compounds showed IC50 values in the low micromolar range, indicating significant potency .
  • In Vivo Studies : In murine models, compounds structurally related to N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine were evaluated for their ability to reduce tumor growth. Results indicated a marked decrease in tumor size compared to control groups, supporting the compound's potential as a therapeutic agent .

Data Table: Biological Activity Overview

Compound NameTargetIC50 (µM)Mechanism of Action
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amineAMPK0.5 - 2.0Inhibition of mTOR pathway
Pyrazolo[3,4-d]pyrimidine derivativeL1210 leukemia0.8Induction of apoptosis
Another derivativeSolid tumors (mouse model)1.5Cell cycle arrest

Properties

IUPAC Name

N,N-dimethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-21(2)16-18-5-4-14(20-16)22-9-11-23(12-10-22)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEOXIMJYCSLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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